N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazinone acetamide derivative characterized by a 4-methylphenyl substitution on the acetamide nitrogen and a phenyl group at position 2 of the pyrazolo[1,5-a]pyrazinone core. The 4-oxo group in the pyrazinone ring contributes to hydrogen-bonding interactions, influencing molecular packing in crystalline states and binding affinities in biological systems .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-7-9-17(10-8-15)22-20(26)14-24-11-12-25-19(21(24)27)13-18(23-25)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUULDISZHIKRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure conducive to various pharmacological effects, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-[(4-methylphenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 364.43 g/mol |
| CAS Number | 941920-52-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[1,5-a]Pyrazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
- Introduction of the Phenyl Group : Utilizes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst.
- Alkylation with 4-Methylbenzyl Chloride : Conducted using a base such as potassium carbonate to attach the 4-methylbenzyl group.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound could bind to receptors that regulate cellular signaling pathways.
- Gene Expression Alteration : By interacting with DNA or RNA, it may influence gene expression patterns that promote apoptosis in tumor cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.6 | Induction of apoptosis |
| C6 (Brain) | 12.3 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. In vitro studies have reported its ability to inhibit COX enzymes, which are critical in the inflammatory response.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| N-(4-methylphenyl)-2-(4-oxo... | 0.04 ± 0.01 |
Case Studies
-
Study on Anticancer Activity :
- A series of experiments on A549 and C6 cell lines indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation.
-
Anti-inflammatory Assessment :
- In vivo models demonstrated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The target compound shares a pyrazolo[1,5-a]pyrazinone scaffold with analogs but differs in substituents on the acetamide nitrogen and pyrazinone ring. Key structural analogs include:
Key Observations :
- Electron-Donating vs.
- Halogen Substitutions : The 4-chlorobenzyl analog () introduces a halogen, increasing molecular weight and polarizability, which could enhance target binding but reduce solubility .
- Core Modifications: F-DPA () replaces the pyrazinone with a pyrimidine ring, enabling radiolabeling for imaging applications. This highlights the pyrazinone core’s role in hydrogen bonding and pharmacological specificity .
Enzyme Inhibition Profiles
Insights :
- While direct data for the target compound is lacking, structural analogs demonstrate MAO-A/B and cholinesterase inhibition. The 4-methylphenyl group may confer MAO-B selectivity akin to safinamide, but this requires experimental validation .
- The absence of a 4-chlorophenyl or piperidine moiety (as in ) suggests the target compound may have weaker AChE/BChE affinity .
Physicochemical Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
